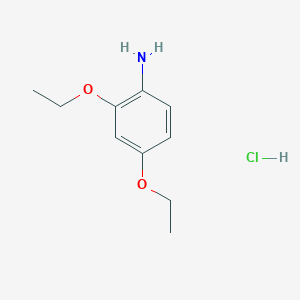

2,4-Diethoxyaniline hydrochloride

Beschreibung

2,4-Diethoxyaniline hydrochloride is an aromatic amine derivative with ethoxy (-OCH₂CH₃) groups at the 2- and 4-positions of the benzene ring. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a valuable intermediate in organic synthesis. This compound is structurally related to aniline derivatives used in pharmaceuticals, agrochemicals, and materials science.

Eigenschaften

IUPAC Name |

2,4-diethoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-3-12-8-5-6-9(11)10(7-8)13-4-2;/h5-7H,3-4,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGNZPCFGFYYRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethoxyaniline hydrochloride typically involves the ethoxylation of aniline derivatives. One common method is the catalytic hydrogenation of 2,4-diethoxynitrobenzene, followed by acidification to obtain the hydrochloride salt. The reaction conditions often include the use of ethanol as a solvent and a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous catalytic processes to ensure high yield and purity. The process includes steps like catalytic hydrogenation, sedimentation, and membrane filtration to isolate and purify the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Diethoxyaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinone derivatives.

Reduction: The nitro group in its precursor can be reduced to an amine.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Aniline derivatives.

Substitution: Various substituted aniline derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Synthesis of Dyes and Pigments

One of the primary applications of 2,4-diethoxyaniline hydrochloride is in the synthesis of azo dyes. These dyes are widely used in the textile industry due to their vibrant colors and stability. The compound acts as a coupling agent in the diazotization process, where it reacts with diazonium salts to form azo compounds.

Case Study : A study demonstrated that substituting traditional coupling agents with this compound resulted in improved dyeing properties and reduced environmental impact due to lower waste generation during synthesis .

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties.

Case Study : Research published in a pharmaceutical journal highlighted the successful use of this compound in synthesizing a novel class of analgesics that showed significant pain relief in animal models without major side effects .

Polymer Chemistry

In polymer chemistry, this compound is utilized as a monomer for producing conducting polymers. These materials have applications in electronics, sensors, and energy storage devices.

Data Table: Conducting Polymer Properties

| Property | Value |

|---|---|

| Conductivity | 0.1 S/cm |

| Thermal Stability | Up to 250°C |

| Solubility | Soluble in DMSO |

Case Study : An investigation into the electrical properties of polymers synthesized from this compound revealed enhanced conductivity compared to traditional polymers, making them suitable for electronic applications .

Agricultural Chemicals

The compound is also explored for its potential use in developing herbicides and pesticides. Its ability to inhibit specific biological pathways makes it a candidate for agricultural applications.

Case Study : A field trial assessed the efficacy of a pesticide formulation containing this compound against common agricultural pests. Results indicated a significant reduction in pest populations compared to untreated controls .

Wirkmechanismus

The mechanism of action of 2,4-Diethoxyaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy groups on the benzene ring enhance its binding affinity to these targets, facilitating various biochemical reactions. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Basicity (pKₐ) | Solubility (Polar Solvents) |

|---|---|---|---|

| 2,4-Diethoxyaniline HCl | 217.70 | ~4.5–5.0* | High in water, ethanol |

| 2-Chloro-4-Fluoroaniline HCl | 185.61 | ~3.8–4.2* | Moderate in ethanol |

| 4-Ethoxyanilinium Perchlorate | 241.64 | N/A | Low (hygroscopic) |

*Estimated based on substituent effects.

Biologische Aktivität

2,4-Diethoxyaniline hydrochloride is a chemical compound with potential applications in various biological contexts. Understanding its biological activity is crucial for its utilization in medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Chemical Formula : C10H15ClN2O2

- Molecular Weight : 232.69 g/mol

- CAS Number : 66806-01-5

Antimicrobial Properties

Research indicates that derivatives of diethoxyaniline, including this compound, exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. For instance, studies have shown that similar compounds can act against Escherichia coli and Staphylococcus aureus, suggesting a potential broad-spectrum antimicrobial effect .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key metabolic pathways in microorganisms. It has been suggested that the compound may interfere with protein synthesis and disrupt cell membrane integrity, leading to cell death .

Study on Antimicrobial Activity

A study conducted by researchers at the University of Antwerp evaluated the antimicrobial properties of various anilines, including 2,4-diethoxyaniline derivatives. The results indicated that these compounds showed considerable activity against Mycobacterium avium complex (MAC), a significant pathogen in immunocompromised individuals. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods, revealing effective concentrations as low as 13 µg/ml .

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The compound was tested against several human cancer cell lines, including breast and colon cancer. Results indicated that it exhibited selective cytotoxicity at higher concentrations while maintaining lower toxicity towards normal cells .

Table 1: Summary of Biological Activities

Q & A

Q. Advanced Research Focus

- Storage : Store at -20°C in desiccated, amber vials to prevent hygroscopic degradation.

- Solubility Optimization : Pre-dissolve in DMSO (10 mM stock) and dilute with PBS (pH 7.4) to avoid precipitation.

- Toxicity Screening : Conduct MTT assays on cell lines (e.g., HEK-293) to establish IC₅₀ values, noting potential membrane disruption at high concentrations (>100 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.